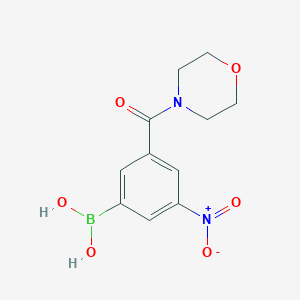

(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR spectra of this compound exhibit characteristic signals:

- Aromatic protons : Doublets at δ 8.5–8.7 ppm (nitro-substituted phenyl) and δ 7.6–7.8 ppm (boronic acid-substituted phenyl).

- Morpholine protons : A triplet at δ 3.6–3.8 ppm (N–CH₂–O) and a multiplet at δ 3.2–3.4 ppm (O–CH₂–CH₂–N).

¹³C NMR reveals:

- Carbonyl carbon at δ 165–170 ppm (C=O of morpholine).

- Nitro-substituted aromatic carbons at δ 145–150 ppm.

¹¹B NMR shows a quintet near δ 30 ppm, consistent with trigonal planar boron geometry.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies key functional groups (Figure 1):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectra display:

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

Molecular Orbital Analysis of Boron-Centered Reactivity

The empty p-orbital on boron (LUMO energy = −1.8 eV) facilitates Lewis acid behavior, enabling coordination with nucleophiles like diols or amines. The HOMO (−6.2 eV) localizes on the nitro group, indicating electron-withdrawing effects that enhance boron’s electrophilicity. Frontier molecular orbital gaps (∼4.4 eV) suggest moderate reactivity, consistent with its use in Suzuki–Miyaura couplings.

Key Molecular Orbitals

| Orbital | Energy (eV) | Localization |

|---|---|---|

| LUMO | −1.8 | Boron p-orbital |

| HOMO-1 | −6.0 | Nitro group π* |

| HOMO-2 | −6.5 | Phenyl ring π |

Propiedades

IUPAC Name |

[3-(morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O6/c15-11(13-1-3-20-4-2-13)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGNPJBVECYLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661228 | |

| Record name | [3-(Morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-80-8 | |

| Record name | B-[3-(4-Morpholinylcarbonyl)-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amidation Step: Formation of Morpholine-4-carbonyl Intermediate

- Reagents: 3-bromo-5-nitrobenzoic acid, morpholine, coupling agent (e.g., N,N’-dicyclohexylcarbodiimide, DCC).

- Reaction Conditions: The carboxylic acid group of 3-bromo-5-nitrobenzoic acid is activated by DCC to form an O-acylisourea intermediate, which then reacts with morpholine to yield the morpholine-4-carbonyl amide.

- Notes: This step requires careful control of stoichiometry and temperature (typically room temperature to slight warming) to minimize side reactions and maximize yield.

Alternative and Optimized Synthetic Approaches

Suzuki-Miyaura Cross-Coupling

- The Suzuki-Miyaura reaction is a key method for constructing the boronic acid moiety on the aromatic ring.

- Using aryl halides and boronate esters, this palladium-catalyzed cross-coupling allows efficient formation of the boronic acid derivative.

- Microwave-assisted protocols (100–150°C, 10–30 min) have been reported to enhance reaction rates and yields.

- Optimization involves adjusting catalyst type, loading, solvent polarity (e.g., THF/DMF mixtures), and reactant stoichiometry.

Industrial Scale Production

- Industrial synthesis utilizes continuous flow reactors and automated systems to optimize reaction parameters and scalability.

- Emphasis is placed on minimizing waste, improving reaction efficiency, and ensuring reproducibility.

- The use of greener solvents and bases is increasingly favored to reduce environmental impact.

Research Findings on Reaction Parameters

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Catalyst | Pd(Pt-Bu3)2, Pd(OAc)2 + phosphine ligands | High catalytic activity; influences reaction rate |

| Base | K2CO3, CsF | Facilitates boronate formation; affects selectivity |

| Solvent | THF, DMF, 1,4-dioxane | Solubility and polarity impact reaction efficiency |

| Temperature | 100–150°C | Higher temperature accelerates reaction |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of sensitive intermediates |

| Reaction Time | 30 min to 4 h | Longer time can increase conversion but may cause side reactions |

| Purification | Column chromatography, HPLC | Ensures >97% purity |

Influence of Morpholine-4-Carbonyl Group on Reactivity

- The morpholine-4-carbonyl substituent is an electron-withdrawing group, which lowers electron density on the aromatic ring and boronic acid moiety.

- This enhances the Lewis acidity of the boronic acid, improving its reactivity towards diols and nucleophiles.

- Spectroscopic studies (e.g., ^11B NMR, FT-IR) show shifts in boron coordination and B–O stretching frequencies (~1340 cm⁻¹), indicating altered electronic environment due to morpholine substitution.

Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Amidation | 3-bromo-5-nitrobenzoic acid + morpholine + DCC | Room temp to mild heating | High | Formation of morpholine-4-carbonyl amide |

| Borylation (Suzuki) | Morpholine amide intermediate + B2pin2 + Pd catalyst + base | 100–150°C, inert atmosphere | 60–85% | Palladium-catalyzed borylation step |

| Purification | Crude product | Column chromatography or HPLC | >97% purity | Ensures removal of side products |

Additional Notes from Related Patents and Literature

- Some alternate routes involve nitration and reduction steps starting from bromobenzene derivatives, but these often suffer from lower yields (around 20–47%) and byproduct formation due to side nitration and oxidation issues.

- The preferred method remains the direct amidation followed by palladium-catalyzed borylation due to better control, higher yields, and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amino derivatives.

Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic acids, including (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid, serve as versatile intermediates in organic synthesis. They are crucial in:

- Suzuki Coupling Reactions : This compound can participate in Suzuki cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's structural features make it valuable in drug discovery and development:

- Anticancer Agents : Research has indicated that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The morpholine group may enhance bioavailability and selectivity towards cancerous cells .

Material Science

In material science, boronic acids are used for:

- Synthesis of Functional Polymers : The compound can be utilized to create polymers with specific functionalities through dynamic covalent bonding, which is beneficial for developing smart materials .

Case Study 1: Iodination Reaction

A study demonstrated the use of this compound in an iodination reaction using CuI as a catalyst. The reaction yielded up to 92% efficiency under optimized conditions (using stoichiometric amounts of morpholine and iodine at elevated temperatures). This showcases the compound's effectiveness in facilitating regioselective functionalization .

Case Study 2: Drug Development

In a drug development context, the compound was explored for its potential as a proteasome inhibitor. The presence of the morpholine moiety was found to enhance the binding affinity to target proteins, indicating its promise as a lead compound in anticancer therapy .

Mecanismo De Acción

The mechanism of action of (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The nitro and morpholine groups can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Structural Analogues with Morpholine/Amino Substituents

Key Observations :

Functional Analogues in Drug Discovery and Sensing

Enzyme Inhibitors

- 1-Amid-2-triazolylethaneboronic acids (e.g., MB076): These triazole-substituted boronic acids inhibit β-lactamases (Ki values ~nM) with improved MICs compared to phenyl-substituted analogues . Unlike the target compound, the triazole ring enhances binding to bacterial enzymes.

- Peptide boronic acids : Approved CYP3A4 inhibitors (e.g., bortezomib) utilize boronic acid warheads to form reversible covalent bonds with catalytic threonine residues . The morpholine group in the target compound may similarly engage in hydrogen bonding.

Anticancer Agents

- Boronic acid arylidene heterocycles : These compounds exhibit anti-glioblastoma activity, with IC₅₀ values ranging from 10–50 µM. The nitro group in the target compound may enhance cytotoxicity via radical formation or DNA intercalation .

Glucose Sensing

Enzyme Inhibition Potential

Anticancer Activity

Materials Science

- Boronic acid-functionalized carbon dots (e.g., phenylboronic acid-derived C-dots) enable glucose sensing with µM sensitivity. The target compound’s nitro group could modulate fluorescence quenching efficiency .

Actividad Biológica

(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a morpholine moiety and a nitrophenyl group, which contribute to its reactivity and biological interactions. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable component in drug design.

- Proteasome Inhibition : Boronic acids, including this compound, can act as proteasome inhibitors. They interfere with protein degradation pathways, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been linked to the induction of cell cycle arrest at the G2/M phase, effectively inhibiting cancer cell proliferation .

- Antibacterial Activity : The compound exhibits significant antibacterial properties by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Its boronic acid moiety allows it to bind covalently to serine residues in the active site of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .

- Cellular Uptake and Toxicity : Studies indicate that the compound can be effectively taken up by cells, leading to cytotoxic effects on various cancer cell lines. The introduction of morpholine enhances solubility and bioavailability, which are critical for therapeutic applications .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on similar boronic acid derivatives. Key findings include:

- Hydroxyl Group Influence : The presence of hydroxyl groups on the phenyl ring significantly enhances the inhibitory activity against target proteins .

- Substituent Variations : Modifications at different positions on the phenyl ring can lead to substantial changes in biological activity. For example, replacing a hydroxyl group with a methoxy group resulted in decreased potency .

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the growth of glioblastoma cells by inducing endoplasmic reticulum stress and apoptosis. The compound was shown to increase expression levels of G2/M checkpoint proteins while decreasing DNA repair protein expression .

- Antibiotic Resistance : Another study highlighted its effectiveness against resistant bacterial strains, showing that it could restore the activity of standard antibiotics in vitro. The compound's ability to inhibit β-lactamases was quantified with IC50 values demonstrating potent activity against problematic strains .

Data Tables

Q & A

Q. What are the established synthetic routes for (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(Pt-Bu₃)₂ or Pd(OAc)₂ with phosphine ligands) to couple boronic acid intermediates with aryl halides or triflates. Microwave-assisted protocols (e.g., 100–150°C, 10–30 min) enhance reaction efficiency, as demonstrated in analogous boronic acid syntheses . Optimization includes adjusting catalyst loading (0.5–5 mol%), solvent polarity (THF/DMF mixtures), and stoichiometry of reactants. Post-synthesis purification via HPLC or column chromatography ensures high purity (>97%, HPLC) .

Q. How does the morpholine-4-carbonyl group influence the electronic properties and reactivity of the boronic acid moiety?

Methodological Answer: The morpholine-4-carbonyl group acts as an electron-withdrawing substituent, reducing the electron density of the boronic acid via conjugation. This enhances its Lewis acidity, facilitating interactions with diols or nucleophiles. Comparative studies with analogs (e.g., 3-methoxycarbonyl derivatives) show that morpholine’s nitrogen lone pair may stabilize transition states in binding reactions. Spectroscopic characterization (¹¹B NMR, FT-IR) reveals shifts in B–O stretching frequencies (~1,340 cm⁻¹) and boron coordination geometry .

Q. What spectroscopic techniques are most suitable for characterizing this compound’s structural integrity post-synthesis?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–170 ppm).

- ¹¹B NMR : Confirms trigonal (δ 25–30 ppm) or tetrahedral (δ 10–15 ppm) boron geometry.

- FT-IR/Raman : Identifies B–O (1,300–1,400 cm⁻¹) and nitro (1,520 cm⁻¹) stretches.

- XRD : Resolves crystal packing and bond angles (e.g., B–C bond length ~1.48 Å) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing its binding kinetics with diol-containing biomolecules under physiological conditions?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry at pH 7.4.

- Fluorescence Quenching : Monitors complexation with glycoproteins (e.g., using dansyl-labeled substrates).

- NMR Titration : Tracks ¹¹B or ¹H chemical shift changes to identify pH-dependent binding modes (e.g., trigonal vs. tetrahedral adducts) .

- HPLC Post-Column Derivatization : Quantifies saccharide binding via retention time shifts .

Q. How does this compound compare to other boronic acids in inhibiting SARS-CoV-2 main protease (Mpro), and what structural features contribute to its potency?

Methodological Answer: The compound exhibits an IC₅₀ of 0.016 µM against SARS-CoV-2 Mpro, outperforming betulinic acid (IC₅₀ = 0.0082 µM) in enzymatic assays . The morpholine carbonyl enhances solubility and may interact with the protease’s catalytic dyad (His41/Cys145), while the nitro group stabilizes π-stacking with Phe140. Comparative molecular docking studies using AutoDock Vina can validate these interactions .

Q. What strategies mitigate interference from competing nucleophiles when using this compound in boronic acid catalysis (BAC)?

Methodological Answer:

Q. How can its glycoprotein capture efficiency be evaluated in microfluidic systems?

Methodological Answer:

- Surface Functionalization : Immobilize the compound on PDMS microchannels via silane linkers.

- Fluorescence Tagging : Use FITC-labeled glycoproteins (e.g., fetuin) to quantify capture efficiency via confocal microscopy.

- Mass Spectrometry : Analyze eluted glycoproteins post-release (e.g., using 0.1 M sorbitol to disrupt boronate esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.